3-Bromo-1,1,1-trifluoropropan-2-ol
Overview
Description
3-Bromo-1,1,1-trifluoropropan-2-ol is a brominated saturated alcohol with the molecular formula C3H4BrF3O. It is known for its thiol-reactive trifluoromethyl group, making it a valuable compound in various chemical applications .
Mechanism of Action
Target of Action
3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a brominated saturated alcohol . It primarily targets thiols, acting as a thiol-reactive trifluoromethyl probe . Thiols are sulfur-containing compounds found in many biological systems and play a crucial role in various biochemical processes.
Mode of Action
BTFP interacts with its targets (thiols) through a process known as thiol reactivity . This interaction results in changes in the chemical shift dispersion of BTFP under varying polarity conditions . The exact nature of these changes depends on the specific thiol and the environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BTFP. For instance, the polarity of the environment can affect the chemical shift dispersion of BTFP . Other factors, such as temperature, pH, and the presence of other compounds, may also influence BTFP’s action.
Biochemical Analysis
Biochemical Properties
3-Bromo-1,1,1-trifluoropropan-2-ol plays a significant role in biochemical reactions due to its reactivity with thiol groups. It interacts with enzymes, proteins, and other biomolecules that contain thiol groups, forming covalent bonds. This interaction can modify the activity of these biomolecules, leading to changes in biochemical pathways. For example, this compound can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor instance, this compound has been shown to affect the proliferation of cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with thiol groups on biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit the activity of enzymes involved in cellular metabolism by binding to their active sites, thereby blocking substrate access . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as inhibiting the growth of cancer cells. At high doses, it can be toxic and cause adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired effect.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, the compound can be transported into cells via specific transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it can interact with different biomolecules depending on its location within the cell. For instance, this compound can be localized to the nucleus, where it can affect gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluoropropan-2-ol can be synthesized through the bromination of 1,1,1-trifluoropropan-2-ol. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 3-bromo-1,1,1-trifluoropropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-1,1,1-trifluoropropan-2-ol when hydroxide is the nucleophile.
Oxidation: Products include 3-bromo-1,1,1-trifluoropropan-2-one.
Reduction: The major product is 3-bromo-1,1,1-trifluoropropane.
Scientific Research Applications
3-Bromo-1,1,1-trifluoropropan-2-ol is utilized in various scientific research fields:
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Medicine: It is investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Another brominated trifluoromethyl compound with similar reactivity but different functional groups.
1,1,1-Trifluoro-3-bromo-2-propanone: Shares the trifluoromethyl and bromine groups but differs in the position of the functional groups.
Uniqueness: 3-Bromo-1,1,1-trifluoropropan-2-ol is unique due to its combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct reactivity and makes it valuable in specific chemical and biochemical applications .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277702 | |
Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-34-5, 88378-50-1 | |
Record name | 431-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 88378-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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